alpha-Bisabolene

概要

説明

Alpha-Bisabolene is a naturally occurring sesquiterpene, a class of terpenes consisting of three isoprene units. It is found in the essential oils of various plants, including chamomile, lemon, and oregano. This compound is known for its pleasant aroma and is used in the fragrance industry.

準備方法

Synthetic Routes and Reaction Conditions

Alpha-Bisabolene can be synthesized through the enzymatic conversion of farnesyl diphosphate by this compound synthase. This enzyme catalyzes the cyclization of farnesyl diphosphate to form this compound . The reaction typically requires a divalent cation cofactor, such as magnesium or manganese, to neutralize the negative charge of the diphosphate leaving group .

Industrial Production Methods

Industrial production of this compound often involves microbial synthesis. For example, the yeast Yarrowia lipolytica has been engineered to produce high levels of this compound through compartmentalization of the biosynthetic pathway in peroxisomes. This method involves optimizing gene copy numbers, balancing precursor distribution, and improving ATP and acetyl-CoA supply . Another approach uses Escherichia coli engineered to express this compound synthase and the mevalonate pathway, resulting in efficient production of this compound .

化学反応の分析

Biosynthetic Pathways

The biosynthesis of alpha-bisabolene occurs primarily through the mevalonate pathway, which converts acetyl-CoA into isoprenoid precursors. The key steps include:

-

Formation of Mevalonate : Acetyl-CoA is converted into mevalonate via HMG-CoA reductase.

-

Conversion to Farnesyl Diphosphate : Mevalonate is further processed into farnesyl diphosphate, which serves as the direct precursor for this compound synthesis.

-

Cyclization to this compound : The enzyme this compound synthase catalyzes the cyclization of farnesyl diphosphate to produce this compound.

Enzymatic Reactions

The this compound synthase enzyme has been characterized from several plant sources, notably from Abies grandis. The enzyme facilitates the following reaction:

This reaction illustrates the conversion of farnesyl diphosphate into this compound, releasing inorganic pyrophosphate (PPi) as a byproduct.

Chemical Transformations

This compound can undergo various chemical transformations, including:

-

Oxidation : this compound can be oxidized to form bisabolol or other derivatives, which may possess different biological activities.

-

Epoxidation : The formation of bisabolene epoxides can occur, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

-

Rearrangements : Under certain conditions, this compound can rearrange to yield different sesquiterpenes.

Research Findings on this compound Production

Recent advancements in metabolic engineering have significantly enhanced the production yields of this compound. Key findings include:

Engineering Microbial Platforms

-

Yeast Engineering : Studies have demonstrated that engineered yeast strains expressing the this compound synthase gene from Abies grandis can produce substantial amounts of this compound. For instance, one strain achieved a production level of 50.5 mg/L through combinatorial overexpression of relevant genes in the mevalonate pathway .

-

Optimization Strategies : Further optimization involved targeting enzymes within the peroxisomal pathway to increase production efficiency, achieving up to 212 mg/L in engineered strains .

Pharmacological Potential

Research has indicated that bisabolene derivatives can act as ligands for nuclear receptors like pregnane X receptor (PXR), suggesting potential therapeutic applications . This highlights the compound's significance beyond its traditional uses in flavoring and fragrance.

Production Yields from Various Strains

| Strain | Production Method | Yield (mg/L) |

|---|---|---|

| LH21 | Shake flask fermentation | 6.6 |

| LH60 | Gene overexpression | 40.1 |

| LH73 | Fusion gene expression | 121 |

| LH115 | Peroxisomal engineering | 212 |

科学的研究の応用

Pharmaceutical Applications

Alpha-bisabolene exhibits notable biological activities that make it a candidate for pharmaceutical applications. Its anti-inflammatory and antimicrobial properties have been explored in various studies.

- Anti-inflammatory Properties : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases. A study demonstrated that this compound significantly reduced inflammation markers in vitro and in vivo models .

- Antimicrobial Activity : this compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Food Industry Applications

In the food sector, this compound is recognized for its flavoring and preservative properties.

- Flavoring Agent : Due to its pleasant aroma, this compound is used as a flavoring agent in various food products. It enhances the sensory profile of foods without altering their nutritional value .

- Natural Preservative : Its antimicrobial properties also allow it to serve as a natural preservative, extending the shelf life of food products by inhibiting spoilage microorganisms .

Biofuel Production

This compound is being investigated as a renewable energy source due to its potential as a biofuel precursor.

- Biosynthesis from Waste : Recent studies have demonstrated the production of this compound from waste cooking oil using engineered yeast strains. This process not only provides a sustainable source of biofuel but also contributes to waste management efforts .

- Conversion Efficiency : Engineered strains of Yarrowia lipolytica have been optimized to enhance the biosynthesis of this compound, achieving significant yields through metabolic engineering techniques . Table 1 summarizes the production efficiencies from various studies.

Table 1: Production Yields of this compound from Engineered Strains

| Study Reference | Engineered Strain | Yield (mg/L) | Carbon Source |

|---|---|---|---|

| Yarrowia lipolytica Po1g KαHR | 274.4 | Waste Cooking Oil | |

| Yarrowia lipolytica LH73 | 121 | Methanol | |

| Yarrowia lipolytica LSc99 | 125 | Sugarcane Bagasse |

Cosmetic Applications

This compound is also utilized in the cosmetic industry due to its skin-soothing properties.

- Skin Care Products : Its anti-inflammatory effects make it suitable for inclusion in formulations aimed at soothing irritated skin. Products containing this compound are marketed as natural remedies for conditions such as eczema and psoriasis .

- Fragrance Component : The pleasant scent of this compound makes it a popular choice in perfumes and personal care products, contributing to their aromatic profiles without synthetic additives .

Case Study 1: Production Optimization

A recent study focused on optimizing the production of this compound through metabolic engineering of Yarrowia lipolytica. Researchers overexpressed genes involved in the mevalonate pathway, resulting in a significant increase in this compound yield from waste cooking oil. The engineered strain achieved a production level of 274.4 mg/L within five days of fermentation, showcasing the potential for industrial-scale applications .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against common foodborne pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration lower than that of conventional synthetic preservatives, suggesting its viability as a natural alternative in food preservation strategies .

作用機序

Alpha-Bisabolene exerts its effects through various molecular targets and pathways:

類似化合物との比較

Alpha-Bisabolene is part of a group of closely related sesquiterpenes, including:

Beta-Bisabolene: Similar structure but differs in the position of double bonds.

Gamma-Bisabolene: Another isomer with different double bond positions.

Uniqueness

This compound is unique due to its widespread occurrence in nature, pleasant aroma, and diverse applications in various industries. Its ability to be synthesized through microbial engineering also makes it a promising candidate for sustainable production .

生物活性

Alpha-bisabolene, a monocyclic sesquiterpene, is a bioactive compound found in various essential oils, particularly from plants like Cassia fistula and Chamomilla recutita. This article explores its biological activities, including pharmacological effects, molecular mechanisms, and potential therapeutic applications.

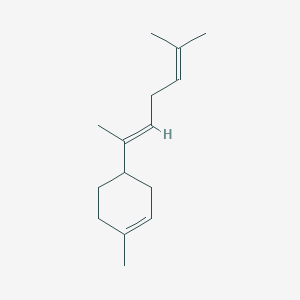

Chemical Structure and Properties

This compound (C15H24) is characterized by its unique bicyclic structure which contributes to its diverse biological activities. It is often studied for its roles as an antioxidant, anti-inflammatory, and neuroprotective agent.

Antioxidant Activity

This compound exhibits significant antioxidant properties, comparable to those of vitamin E. It acts on the pregnane X receptor (PXR), influencing the metabolism of various compounds and protecting cells from oxidative stress. Studies indicate that this compound can reduce reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). In PD models, this compound was shown to:

- Improve locomotor activity.

- Reduce oxidative damage by lowering malondialdehyde (MDA) levels.

- Restore glutathione (GSH) levels.

- Decrease neuroinflammation by reducing pro-inflammatory cytokines .

In AD models, this compound demonstrated the ability to inhibit beta-amyloid (Aβ) aggregation, protect neuronal cells from apoptosis, and enhance cell viability . These findings suggest that this compound may be beneficial in developing treatments for these conditions.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. It exhibited a mild antimicrobial effect against various microorganisms, making it a candidate for further exploration in pharmacological applications .

Study on Neuroprotection

In a study investigating the effects of this compound on neurodegeneration, researchers found that treatment significantly improved neuronal survival rates in Neuro-2a cells exposed to Aβ. The study reported:

- A significant reduction in acetylcholinesterase (AChE) activity.

- Enhanced cell viability with intact morphology post-treatment.

- Decreased levels of apoptotic markers such as Bax and cleaved caspases .

Production via Metabolic Engineering

Recent advancements in biotechnology have enabled the production of this compound through metabolic engineering. For instance, Yarrowia lipolytica has been engineered to enhance bisabolene production by overexpressing genes involved in the mevalonate pathway. This method resulted in significantly higher yields of bisabolene compared to wild-type strains .

Summary Table of Biological Activities

特性

IUPAC Name |

1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBUQBJHSRGZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=CCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051800 | |

| Record name | 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17627-44-0 | |

| Record name | α-Bisabolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17627-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bisabolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017627440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。